

Acloproxalap solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acloproxalap**

Cat. No.: **B10830846**

[Get Quote](#)

Application Notes and Protocols for Acloproxalap

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acloproxalap (also known as ADX-629) is a novel, orally administered inhibitor of Reactive Aldehyde Species (RASP).^[1] RASP are pro-inflammatory molecules that are elevated in a variety of immune-mediated diseases. By targeting and reducing the aldehyde load,

Acloproxalap represents a promising therapeutic agent for conditions such as psoriasis, asthma, atopic dermatitis, and cytokine release syndrome associated with COVID-19.^[1]

Understanding the solubility of **Acloproxalap** in various solvents is critical for its formulation, delivery, and in vitro experimental design.

These application notes provide a summary of the known solubility of **Acloproxalap** in Dimethyl Sulfoxide (DMSO) and other solvent systems. Furthermore, a detailed protocol for determining the equilibrium solubility of **Acloproxalap** is provided to enable researchers to ascertain its solubility in a broader range of solvents.

Data Presentation: Acloproxalap Solubility

The following table summarizes the available quantitative solubility data for **Acloproxalap**. It is important to note that for some solvent systems, only a minimum solubility has been

determined.

Solvent/Solvent System	Concentration	Molarity	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL	494.44 mM	Requires sonication. It is recommended to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility. [2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 12.36 mM	This formulation results in a clear solution. [2]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	≥ 12.36 mM	This formulation also yields a clear solution. [2]

Experimental Protocols

Protocol 1: Preparation of Acloproxalap Stock Solutions

A. High-Concentration Stock in 100% DMSO

- Weigh the desired amount of **Acloproxalap** powder in a sterile, conical tube.
- Add the appropriate volume of fresh, high-purity DMSO to achieve a final concentration of 100 mg/mL.
- Vortex the solution vigorously.
- Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid material is dissolved.
- Store the stock solution at -20°C or -80°C for long-term stability.

B. Formulation for In Vivo Administration (Example)

This protocol provides a method for preparing a 2.5 mg/mL solution of **Acloproxalap** in a mixed solvent system suitable for administration.

- Prepare a 25 mg/mL stock solution of **Acloproxalap** in DMSO.
- To prepare 1 mL of the final solution, add 100 μ L of the 25 mg/mL **Acloproxalap** stock solution to 400 μ L of PEG300.
- Mix the solution thoroughly until it is homogeneous.
- Add 50 μ L of Tween-80 and mix again until uniform.
- Add 450 μ L of saline to bring the final volume to 1 mL. The final concentration of **Acloproxalap** will be 2.5 mg/mL.

Protocol 2: Determination of Equilibrium Solubility of Acloproxalap

This protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

1. Materials

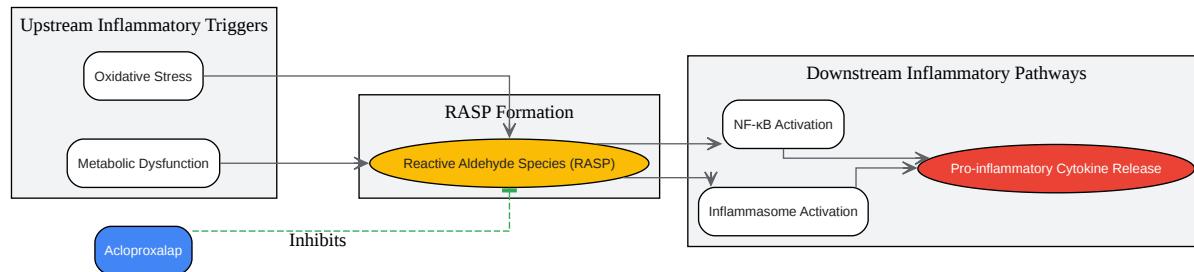
- **Acloproxalap** (solid powder)
- Selected solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol, etc.)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μ m)

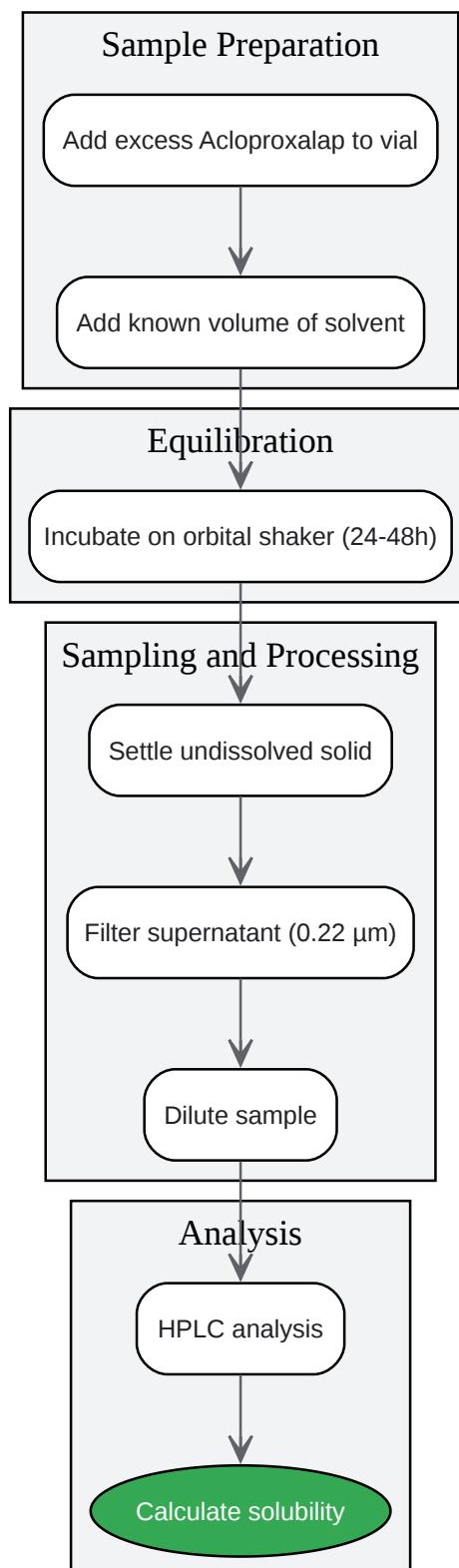
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

2. Procedure

- Add an excess amount of **Acloproxalap** powder to a glass vial. The excess solid should be visually apparent.
- Add a known volume of the desired solvent to the vial.
- Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
- Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted sample by HPLC to determine the concentration of **Acloproxalap**.
- The solubility is calculated from the measured concentration and the dilution factor.

3. HPLC Method Development (General Guidance)


- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for the analysis of small molecules.
- Column: A C18 reversed-phase column is often suitable.


- Detection: **Acloproxalap**'s UV absorbance can be monitored at a wavelength determined by a UV scan of a standard solution.
- Calibration: Prepare a series of standard solutions of **Acloproxalap** of known concentrations to generate a calibration curve.

Visualizations

Acloproxalap's Mechanism of Action

Acloproxalap is an inhibitor of Reactive Aldehyde Species (RASP). RASP are highly reactive molecules that contribute to inflammation by activating downstream signaling pathways. By sequestering RASP, **Acloproxalap** prevents the activation of these pro-inflammatory pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. ADX-629 / Aldeyra [delta.larvol.com]
- To cite this document: BenchChem. [Acloproxalap solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10830846#acloproxalap-solubility-in-dmso-and-other-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com